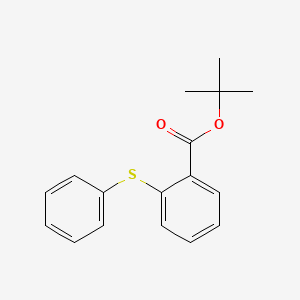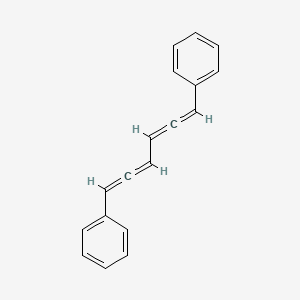![molecular formula C14H17N5O B14591119 N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea CAS No. 61310-17-6](/img/structure/B14591119.png)
N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate an intermediate compound.
Final Reaction: The intermediate compound is reacted with sodium and ammonium chloride in ethanol solution to produce the final product.
Industrial Production Methods
Industrial production methods for N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl cyanide and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.
科学研究应用
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine: This compound shares structural similarities and is studied for its antifungal properties.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Another related compound with potential medicinal applications.
Uniqueness
N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
61310-17-6 |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC 名称 |
1-tert-butyl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-8-16-12(17-11)10-5-4-7-15-9-10/h4-9H,1-3H3,(H2,16,17,18,19,20) |
InChI 键 |
IWQBWEIOIXMZPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


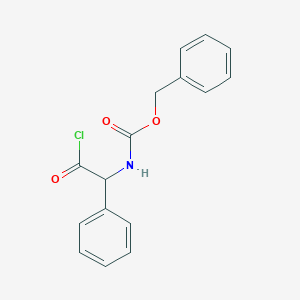
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
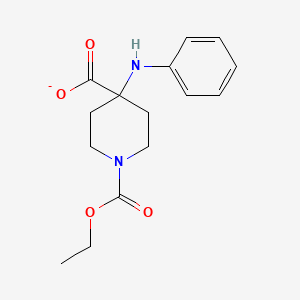
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
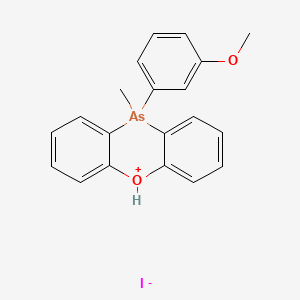
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)
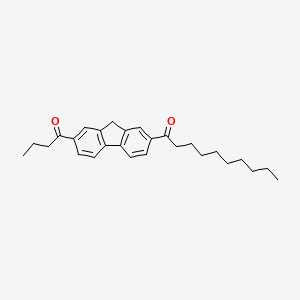
![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
